molecular formula C12H8ClF3N2O2 B12221450 1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12221450
M. Wt: 304.65 g/mol
InChI Key: LJZDUYLICRZRCC-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a trifluoromethyl group and a chlorobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the chlorobenzyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts and optimized reaction parameters are employed to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and chlorobenzyl groups on the pyrazole ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8ClF3N2O2/c13-8-3-1-2-7(4-8)6-18-9(11(19)20)5-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20)

InChI Key

LJZDUYLICRZRCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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